![molecular formula C6H4O B14268555 Bicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 133985-05-4](/img/structure/B14268555.png)
Bicyclo[3.1.0]hexa-3,5-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.1.0]hexa-3,5-dien-2-one is a highly strained cyclopropene compound known for its unique structural properties and reactivity. This compound is characterized by a bicyclic framework that includes a three-membered ring fused to a six-membered ring, creating significant ring strain. This strain makes this compound an interesting subject for studies in organic chemistry, particularly in the context of quantum tunneling and rearrangement reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexa-3,5-dien-2-one typically involves the construction of the three-membered ring through various annulation reactions. One common method is the (3 + 2) annulation of suitable precursors . The reaction conditions often require the use of Lewis acids to catalyze the formation of the strained bicyclic structure .
Industrial Production Methods
While specific industrial production methods for Bicyclo[31
化学反応の分析
Types of Reactions
Bicyclo[3.1.0]hexa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Rearrangement Reactions: The compound is known for its rearrangement to 4-oxocyclohexa-2,5-dienylidene via heavy-atom tunneling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Catalysts: Various catalysts can be employed to lower the activation barriers and enhance reaction rates.
Major Products Formed
The major product formed from the rearrangement of this compound is 4-oxocyclohexa-2,5-dienylidene .
科学的研究の応用
Bicyclo[3.1.0]hexa-3,5-dien-2-one has several applications in scientific research:
Biology and Medicine:
作用機序
The mechanism of action for Bicyclo[3.1.0]hexa-3,5-dien-2-one primarily involves quantum tunneling, where the compound undergoes rearrangement without passing through a traditional transition state. This process is facilitated by the formation of Lewis acid-base complexes, which lower the activation barriers and narrow the barrier widths, enhancing the tunneling rates .
類似化合物との比較
Similar Compounds
Dehydrosabinaketone: This compound shares a similar bicyclic structure and is known for its reactivity in various chemical transformations.
Semibullvalene: Another compound that undergoes Cope rearrangement, showcasing similar reactivity patterns involving heavy-atom tunneling.
Uniqueness
Bicyclo[3.1.0]hexa-3,5-dien-2-one is unique due to its highly strained structure and the significant role of quantum tunneling in its reactivity. This distinguishes it from other similar compounds that may not exhibit the same degree of strain or reliance on tunneling mechanisms .
特性
CAS番号 |
133985-05-4 |
|---|---|
分子式 |
C6H4O |
分子量 |
92.09 g/mol |
IUPAC名 |
bicyclo[3.1.0]hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H4O/c7-6-2-1-4-3-5(4)6/h1-3,5H |
InChIキー |
PIRNYZWECGQPSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C2C1=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


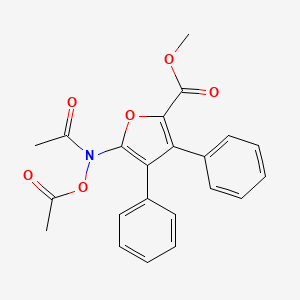
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
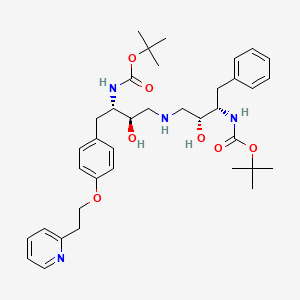
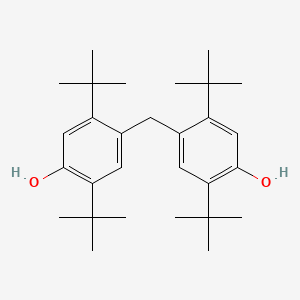
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
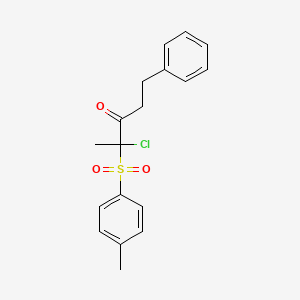
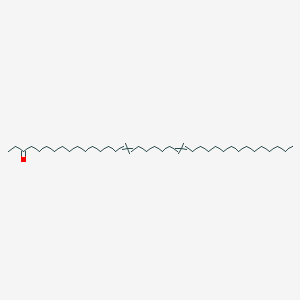
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
